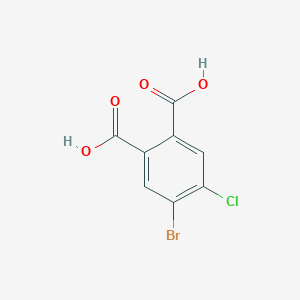
4-Bromo-5-chlorophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-chlorophthalic acid is a chemical compound with the molecular weight of 279.47 . It has the IUPAC name 4-bromo-5-chlorophthalic acid . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Bromo-5-chlorophthalic acid is1S/C8H4BrClO4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
4-Bromo-5-chlorophthalic acid has a molecular weight of 279.47 . It is typically stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research on compounds closely related to 4-Bromo-5-chlorophthalic acid, such as chlorophthalic anhydride derivatives, highlights their importance in organic synthesis. For example, the synthesis of 4-chlorophthalic anhydride via D-A cyclization and aromatization processes demonstrates the critical role of halogenated phthalic acids and anhydrides in creating high-purity chemical intermediates for further pharmaceutical and material science applications (Zhang Hua, 2010). This method's optimization for yield and purity underlines the continuous effort to improve synthetic routes for halogenated aromatic compounds.
Material Science and Analytical Applications
The study of halogenated disinfection byproducts (DBPs) in water, including various brominated and chlorinated compounds, illustrates the broader environmental and analytical chemistry relevance of halogenated compounds (Yang Pan & Xiangru Zhang, 2013). These studies are crucial for understanding the formation, speciation, and impact of halogenated DBPs in drinking water treatment, offering pathways for developing more efficient and safer water purification technologies.
Corrosion Inhibition
Research into the adsorption of triazole derivatives on metal surfaces for corrosion protection demonstrates the intersection of organic synthesis with materials engineering (F. Bentiss et al., 2007). While not directly involving 4-Bromo-5-chlorophthalic acid, the methodologies and principles applied in these studies are relevant for designing corrosion inhibitors and protective coatings, potentially including derivatives of the compound .
Pharmaceutical Intermediates
The development of key intermediates for pharmaceutical applications, as exemplified by the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid for SGLT2 inhibitors, showcases the critical role of halogenated phthalic acids in drug development (Yi Zhang et al., 2022). This research underscores the importance of halogenated aromatic compounds in creating complex molecules for treating chronic conditions, such as diabetes.
Environmental Chemistry
Studies on the solubility of chlorophthalic acids and anhydrides in various solvents contribute to our understanding of environmental behavior and treatment strategies for these compounds (Hongkun Zhao et al., 2009). Knowledge of solubility is essential for environmental monitoring, pollution control, and the development of remediation technologies.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapours, or spray, and wearing protective gloves, clothing, and eye or face protection .
Eigenschaften
IUPAC Name |
4-bromo-5-chlorophthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYLZRZHGCQHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chlorophthalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


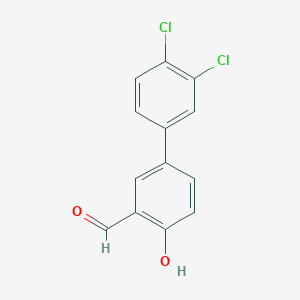

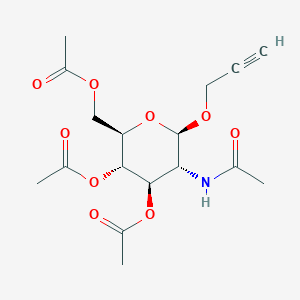
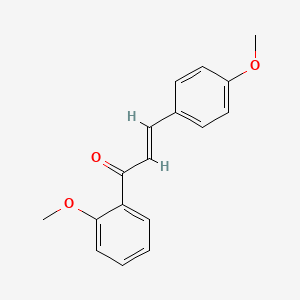
![tert-Butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6286155.png)
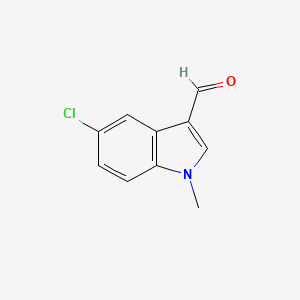
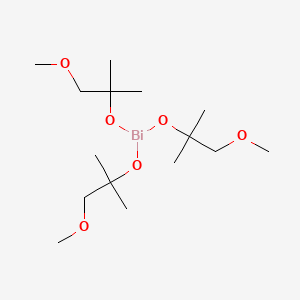





![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[N,N-dibutylbenzenamine], 95%](/img/structure/B6286217.png)